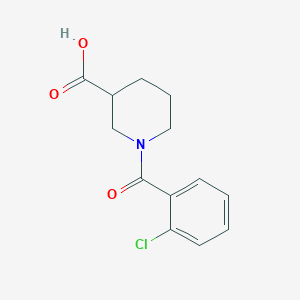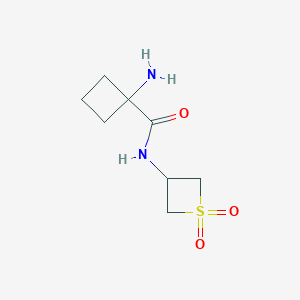
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide is a synthetic organic compound with a unique structure that includes a cyclobutane ring and a dioxidothietane moiety
Métodos De Preparación
The synthesis of 1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide involves several steps, typically starting with the preparation of the cyclobutanecarboxamide core. The dioxidothietane moiety is then introduced through a series of reactions that may include cyclization and oxidation processes. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The amino group can participate in substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s properties make it suitable for use in various industrial applications, including materials science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
1-amino-N-(1,1-dioxo-3-thietanyl)-1-cyclobutanecarboxamide: This compound shares a similar core structure but differs in the functional groups attached to the cyclobutane ring.
Cyclobutanecarboxamide derivatives: These compounds have variations in the substituents attached to the cyclobutane ring, leading to differences in their chemical and biological properties
Propiedades
Fórmula molecular |
C8H14N2O3S |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
1-amino-N-(1,1-dioxothietan-3-yl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H14N2O3S/c9-8(2-1-3-8)7(11)10-6-4-14(12,13)5-6/h6H,1-5,9H2,(H,10,11) |
Clave InChI |
AGXMEVBKELEQOC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(=O)NC2CS(=O)(=O)C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
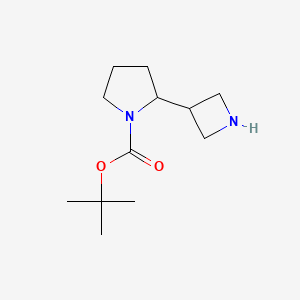
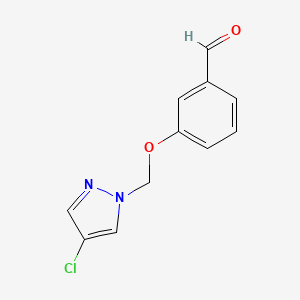

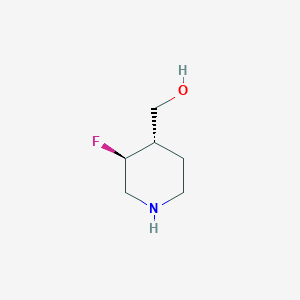
![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5'-oxolane]-2',6-dione](/img/structure/B12943041.png)
![tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12943047.png)
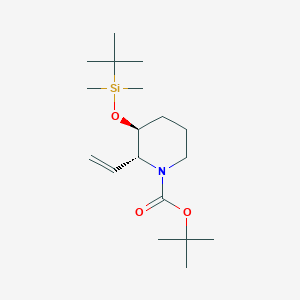
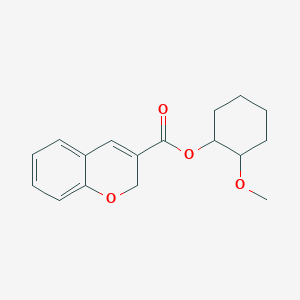
![1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)

